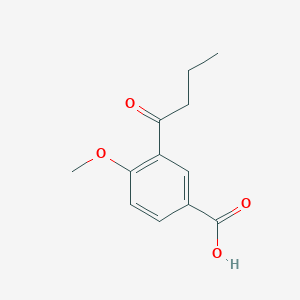
3-Butanoyl-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butanoyl-4-methoxybenzoic acid is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by a benzene ring substituted with a butanoyl group at the third position and a methoxy group at the fourth position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-4-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzoic acid with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Butanoyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction of the carbonyl group in the butanoyl moiety can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions for nucleophilic substitution.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
3-Butanoyl-4-methoxybenzoic acid has several applications in scientific research:
作用機序
The mechanism of action of 3-Butanoyl-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s butanoyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The methoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid:
3-Methoxy-4-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of a butanoyl group, leading to variations in reactivity and applications.
Uniqueness
3-Butanoyl-4-methoxybenzoic acid is unique due to the presence of both the butanoyl and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
3-butanoyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C12H14O4/c1-3-4-10(13)9-7-8(12(14)15)5-6-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
RYEWNUSSRHGZRX-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1=C(C=CC(=C1)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(Aminomethyl)-1,2-dipropylpyridazin-3-yl]methanamine](/img/structure/B13873023.png)

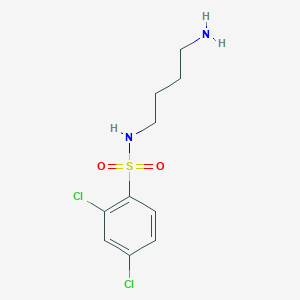
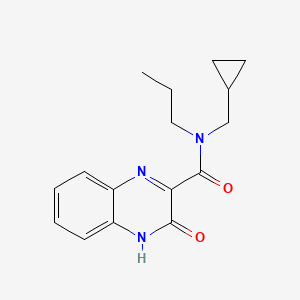
![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
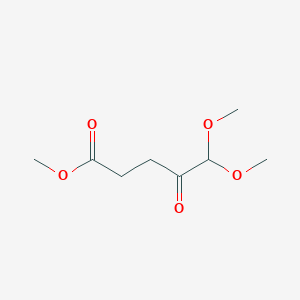
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
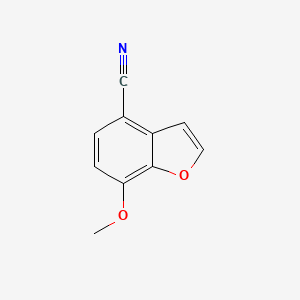


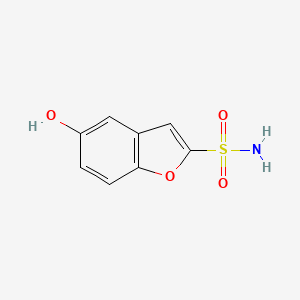
![3-[(2,4-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13873097.png)
